
Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester is a chemical compound with the molecular formula C10H15F3O4 It is an ester derivative of hexanoic acid, characterized by the presence of a trifluoroacetyl group and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The trifluoroacetyl group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid, 5-oxo-, ethyl ester: This compound lacks the trifluoroacetyl group, making it less reactive in certain chemical reactions.
5-oxohexanoic acid: This compound is a structural derivative of hexanoic acid with a similar oxo group but without the ester functionality.
Uniqueness
Hexanoic acid, 5-oxo-2-(trifluoroacetyl)-, ethyl ester is unique due to the presence of both the trifluoroacetyl and oxo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1840-80-8 |
|---|---|
Formule moléculaire |
C10H13F3O4 |
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
ethyl 5-oxo-2-(2,2,2-trifluoroacetyl)hexanoate |
InChI |
InChI=1S/C10H13F3O4/c1-3-17-9(16)7(5-4-6(2)14)8(15)10(11,12)13/h7H,3-5H2,1-2H3 |
Clé InChI |
KCPDSBKGLBAALC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(=O)C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


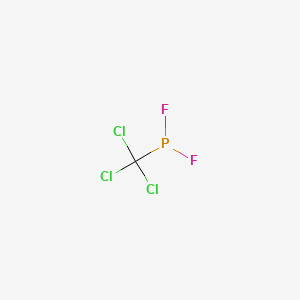
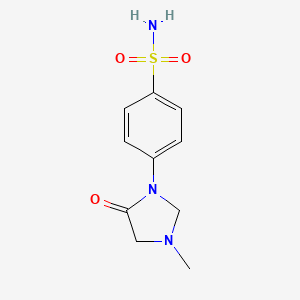
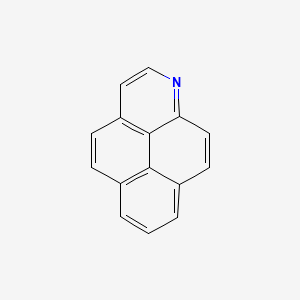

![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)


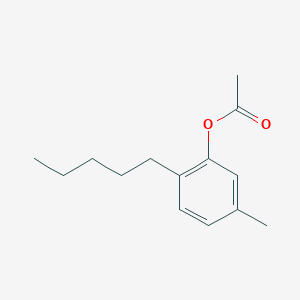
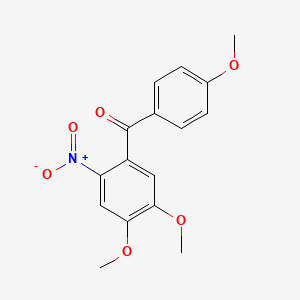

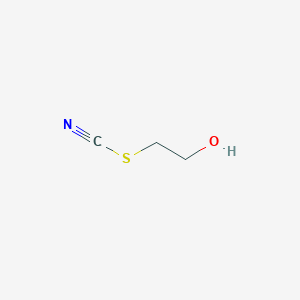
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
